methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride
CAS No.: 1354949-63-5
Cat. No.: VC2844560
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354949-63-5 |
|---|---|
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | methyl 4-amino-1-benzylpyrrole-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O2.ClH/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10;/h2-7,9H,8,14H2,1H3;1H |
| Standard InChI Key | CABYNQJZOLOTSX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N.Cl |
| Canonical SMILES | COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Properties
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound derived from pyrrole. The compound features a benzyl group attached to the pyrrole ring nitrogen, an amino group at the 4-position, and a methyl ester group at the 2-position, along with a hydrochloride salt formation.
Molecular Characteristics
The compound possesses well-defined molecular characteristics that are important for understanding its chemical behavior and potential applications in various fields.
| Property | Value |
|---|---|
| CAS Number | 1354949-63-5 |
| Molecular Formula | C13H15ClN2O2 |
| Molecular Weight | 266.72 g/mol |
| IUPAC Name | Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride |
| Physical Appearance | Typically a crystalline solid |
| Solubility | Soluble in polar organic solvents |
The parent compound (non-hydrochloride form) has a molecular formula of C13H14N2O2 and a molecular weight of 230.26 g/mol, with the SMILES notation COC(=O)C1=CC(=CN1CC2=CC=CC=C2)N. The addition of HCl creates the hydrochloride salt, which generally improves water solubility while maintaining the core structural features that contribute to its biological activity.
Structural Significance
The structural components of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride are particularly noteworthy for their contribution to the compound's chemical behavior and potential applications. The pyrrole ring provides a planar, aromatic core with electron-rich characteristics, while the benzyl group introduces hydrophobicity and potential for π-π interactions. The amino group at the 4-position serves as a hydrogen bond donor, and the methyl ester group at the 2-position can function as a hydrogen bond acceptor in biological systems.
Synthesis Methods
The synthesis of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride typically involves a series of chemical reactions that begin with appropriate pyrrole precursors and benzylamine derivatives.
General Synthetic Approach
The general approach to synthesizing this compound involves the reaction of benzylamine with a suitable pyrrole precursor in the presence of a carboxylic acid derivative. This reaction pathway allows for the formation of the key N-benzyl bond that characterizes this compound. The hydrochloride salt is typically formed in the final step to enhance stability and solubility properties.
Specific Synthesis Protocol
One specific method for synthesizing methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride includes the condensation of methyl 2-carbamoyl-4-(4-nitrophenyl)-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate with benzylamine under acidic conditions, followed by hydrolysis and salt formation with hydrochloric acid. This multi-step process ensures the correct positioning of functional groups on the pyrrole ring while maintaining the integrity of the molecular structure.
The synthesis typically yields the target compound with a purity of 95% or higher, which is essential for its use in research and potential pharmaceutical applications . Modern synthetic approaches may employ catalytic methods to improve yield and reduce the environmental impact of the synthesis process.
Chemical Reactivity
Understanding the chemical reactivity of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride is essential for predicting its behavior in various chemical and biological environments.
Reactive Sites
The compound contains several reactive sites that can participate in various chemical transformations:
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The amino group at the 4-position can undergo N-acylation, N-alkylation, and various coupling reactions
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The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified
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The pyrrole ring can participate in electrophilic aromatic substitution reactions
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The benzyl group can undergo modifications through reactions at the aromatic ring
Based on similar pyrrole derivatives, these reactive sites allow the compound to serve as a valuable building block in the synthesis of more complex molecules with potential biological activities.
Stability Considerations
The hydrochloride salt form of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate generally exhibits improved stability compared to the free base form, particularly in terms of shelf life and resistance to oxidation. For long-term storage, the compound should be kept in a cool, dry place to maintain its chemical integrity . This stability profile is important for research applications where consistent chemical properties are required over time.
Biological Activities and Applications
Pyrrole derivatives, including methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride, have attracted significant attention in medicinal chemistry due to their diverse biological activities.
Structure-Activity Relationships
Structure-activity relationship studies on pyrrole-2-carboxylate derivatives have revealed important insights that may apply to methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride. Research has shown that the presence of substituents with specific electronic and spatial characteristics can significantly influence biological activity .
For instance, in related pyrrole-2-carboxamide compounds, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring has been shown to improve activity against certain biological targets . This suggests that the benzyl group in methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride may play a crucial role in its potential biological activities through similar electronic effects.
Comparative Analysis with Related Compounds
Comparing methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride with structurally related compounds provides valuable insights into the relationship between structural modifications and properties.
Comparison with Methyl-Substituted Analogs
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride (CAS: 180258-45-1) represents a closely related compound where the benzyl group is replaced by a methyl group . This structural difference results in:
| Property | Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate HCl | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate HCl |
|---|---|---|
| Molecular Formula | C13H15ClN2O2 | C7H11ClN2O2 |
| Molecular Weight | 266.72 g/mol | 190.63 g/mol |
| Hydrophobicity | Higher (due to benzyl group) | Lower |
| Structural Flexibility | Greater | Lesser |
The larger benzyl group in methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride likely confers different binding properties with biological targets compared to the methyl analog, potentially affecting its biological activity profile and pharmacokinetic properties .
Comparison with Non-Hydrochloride Form
The parent compound, methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate (without HCl), has slightly different physicochemical properties:
| Property | Hydrochloride Form | Free Base Form |
|---|---|---|
| Molecular Formula | C13H15ClN2O2 | C13H14N2O2 |
| Molecular Weight | 266.72 g/mol | 230.26 g/mol |
| Water Solubility | Higher | Lower |
| Stability | Generally improved | May be less stable |
| pH in Solution | Acidic | Neutral to slightly basic |
The hydrochloride salt formation typically enhances water solubility and stability, which can be advantageous for certain research applications and formulation strategies.
Research Applications and Future Directions
The unique structural features and potential biological activities of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride make it a compound of interest for various research applications.
Current Research Applications
The compound is primarily used in research settings for:
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Medicinal chemistry: As a building block for the synthesis of more complex bioactive molecules
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Structure-activity relationship studies: To understand how structural modifications affect biological activities
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Organic synthesis: As an intermediate in the preparation of functionalized pyrrole derivatives
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Mechanism of action studies: To investigate the interaction of pyrrole derivatives with biological targets
These applications highlight the compound's value as a research tool in the development of new therapeutic agents and understanding biological processes.
Future Research Directions
Several promising research directions could further explore the potential of methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride:
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Detailed investigation of its specific biological activities, particularly against microbial targets and specific enzyme systems
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Development of structure-activity relationship models to guide the design of more potent derivatives
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Exploration of its potential as a scaffold for combinatorial chemistry approaches
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Investigation of its role in modulating specific signaling pathways relevant to disease states
Advanced computational methods could also be employed to predict potential binding interactions with biological targets, providing guidance for experimental studies and accelerating the discovery process .
Market Availability and Applications
Methyl 4-amino-1-benzyl-1H-pyrrole-2-carboxylate hydrochloride is commercially available from chemical suppliers for research purposes.
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